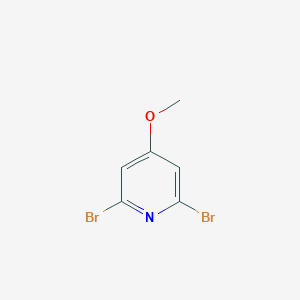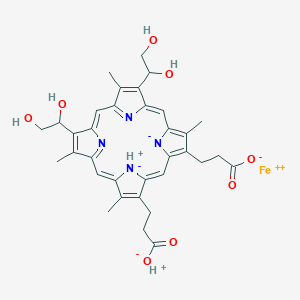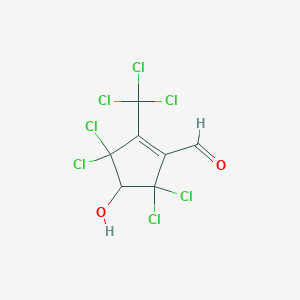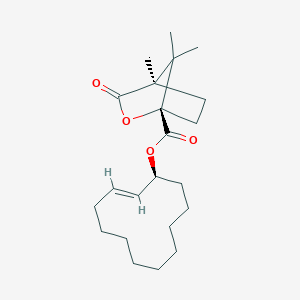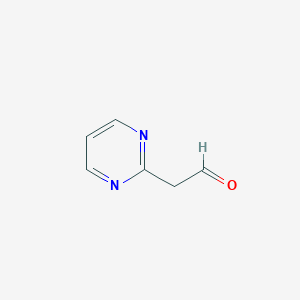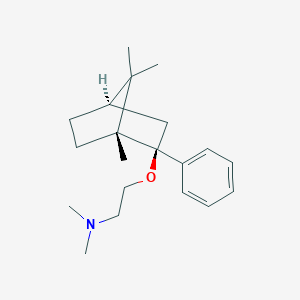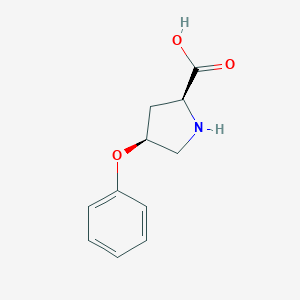
(2S,4S)-4-phenoxypyrrolidine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 4-phenoxy-, (4S)-: is a chemical compound that belongs to the family of amino acids. It is characterized by the presence of a phenoxy group attached to the fourth carbon of the proline ring in the (4S) configuration. This compound is commonly used in medical, environmental, and industrial research due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-phenoxy-, (4S)- can be achieved through various methods. One common approach involves the use of L-proline as a starting material. The phenoxy group is introduced through nucleophilic substitution reactions. For example, L-proline can react with phenol derivatives under suitable conditions to form the desired product. The reaction typically requires the presence of a base, such as sodium hydroxide, and is carried out in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of L-Proline, 4-phenoxy-, (4S)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, 4-phenoxy-, (4S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out in solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
L-Proline, 4-phenoxy-, (4S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in biological processes and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications, including as a precursor for drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of L-Proline, 4-phenoxy-, (4S)- involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, it can act as an organocatalyst, facilitating the formation of enamine intermediates that participate in various organic transformations. The compound’s unique structure allows it to interact with enzymes and other proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Proline: The parent compound without the phenoxy group.
4-Hydroxy-L-Proline: A hydroxylated derivative of L-proline.
L-Proline, 4-[4-(aminocarbonyl)phenoxy]-, (4S)-: A similar compound with an aminocarbonyl group instead of a phenoxy group
Uniqueness
L-Proline, 4-phenoxy-, (4S)- is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2S,4S)-4-phenoxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSHAZYNUOFZMI-UWVGGRQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
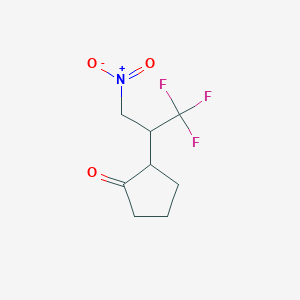
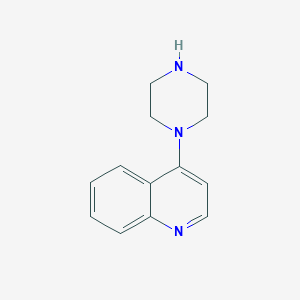
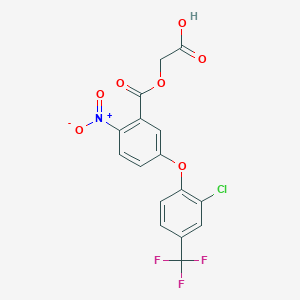
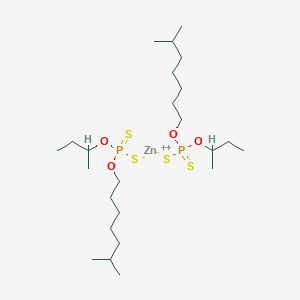
![isoindole-1,3-dione;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B39752.png)
